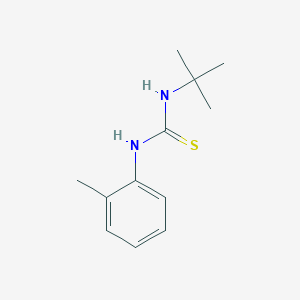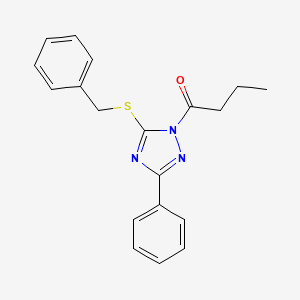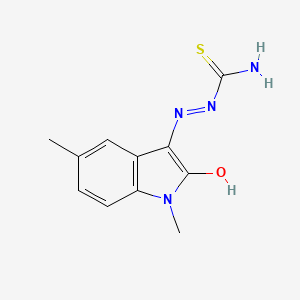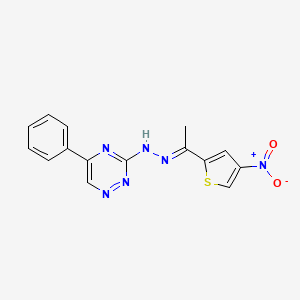![molecular formula C20H18N4O B5759818 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide, also known as TPN-11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TPN-11 is a potent inhibitor of the enzyme focal adhesion kinase (FAK), which plays a critical role in cancer cell survival, proliferation, and metastasis.
作用機序
FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. FAK is overexpressed in many types of cancer and is a promising target for cancer therapy. N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide inhibits FAK activity by binding to the ATP-binding site of the kinase domain, leading to decreased autophosphorylation and downstream signaling. This results in decreased cancer cell survival, proliferation, and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
実験室実験の利点と制限
One advantage of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. This compound has also been extensively studied in preclinical models, which provides a strong foundation for further research. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide. One area of interest is the development of this compound as a combination therapy with other chemotherapeutic agents. Another area of interest is the exploration of this compound in other types of cancer, such as ovarian and colorectal cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its potential use as a cancer therapy.
合成法
The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide involves several steps, including the reaction of 2,6-dimethylpyrazine with 3-chloro-4-methylpyridine to produce 1-chloro-4,6-dimethyl-3-pyridinylpyrazine. The resulting compound is then reacted with 1-naphthylamine to yield this compound. The purity of the synthesized compound can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. FAK is overexpressed in many types of cancer, including breast, lung, prostate, and pancreatic cancer, and plays a critical role in cancer cell survival, proliferation, and metastasis. This compound has been shown to inhibit FAK activity in cancer cells, leading to decreased cell viability, migration, and invasion. In preclinical studies, this compound has demonstrated promising anti-tumor activity in various cancer models, both as a single agent and in combination with other chemotherapeutic agents.
特性
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-12-11-13(2)21-19-17(12)18(23-24(19)3)22-20(25)16-10-6-8-14-7-4-5-9-15(14)16/h4-11H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSVULBYHAICHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)


![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)



